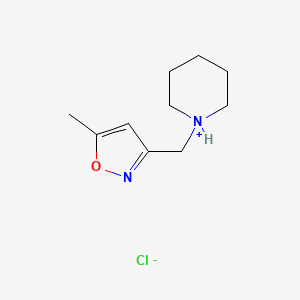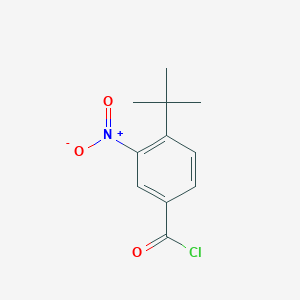
4-Tert-butyl-3-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3-nitrobenzoyl chloride is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of benzoyl chloride, featuring a tert-butyl group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-nitrobenzoyl chloride typically involves the nitration of 4-tert-butylbenzoyl chloride. The nitration process introduces a nitro group at the 3-position of the benzene ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amides or esters.
Reduction: Formation of 4-tert-butyl-3-aminobenzoyl chloride.
Oxidation: Formation of various oxidized derivatives.
Scientific Research Applications
4-Tert-butyl-3-nitrobenzoyl chloride is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzoyl chloride moiety more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzoyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
3-Nitrobenzoyl chloride: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Tert-butyl-3-aminobenzoyl chloride: The amino group makes it more reactive towards electrophiles.
Uniqueness
4-Tert-butyl-3-nitrobenzoyl chloride is unique due to the presence of both the tert-butyl and nitro groups, which influence its reactivity and applications. The combination of these groups makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-tert-butyl-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C11H12ClNO3/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13(15)16/h4-6H,1-3H3 |
InChI Key |
HWVMZDWJPHPUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
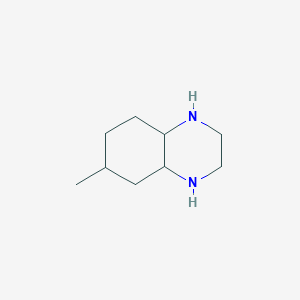
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)

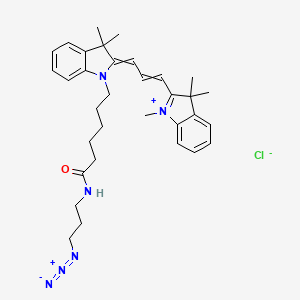
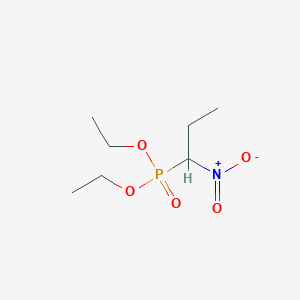
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
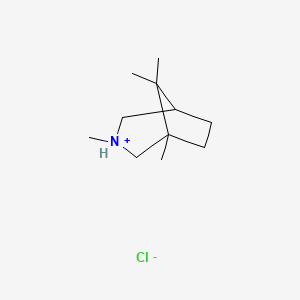
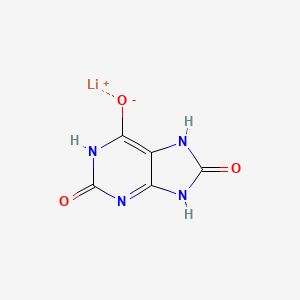

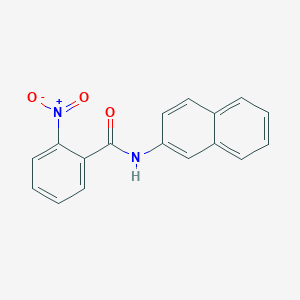
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
